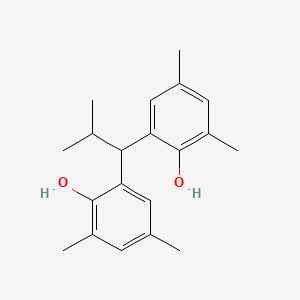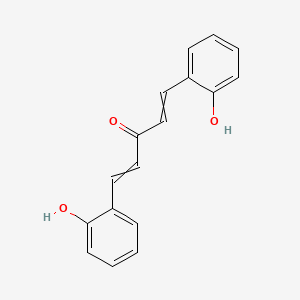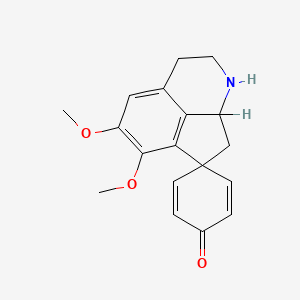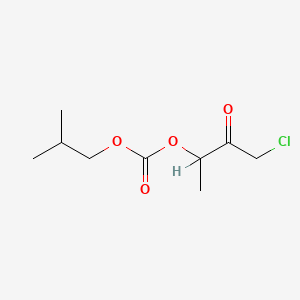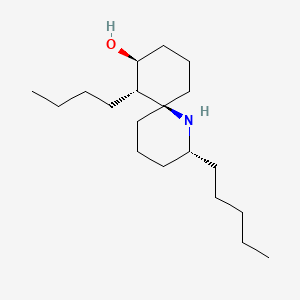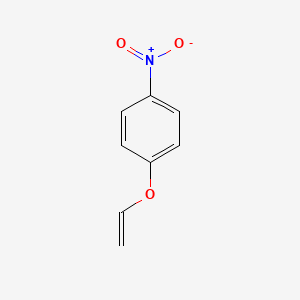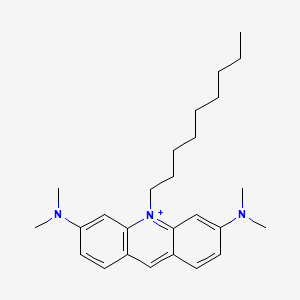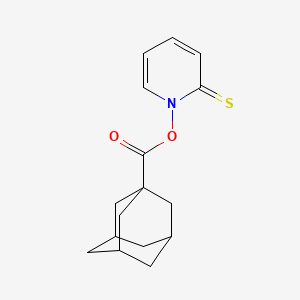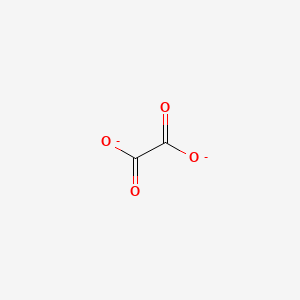
Oxalate
Descripción general
Descripción
Este dianión es incoloro y se encuentra de forma natural en varios alimentos, como la espinaca, el ruibarbo y las nueces . Forma una variedad de sales, como el oxalato de sodio (Na₂C₂O₄), y ésteres como el oxalato de dimetilo ((CH₃)₂C₂O₄). El oxalato es la base conjugada del ácido oxálico, y a pH neutro en solución acuosa, el ácido oxálico se convierte completamente en oxalato .
Métodos De Preparación
El oxalato se puede sintetizar mediante varios métodos. Un método de laboratorio común implica la reacción de ácido oxálico con una base, como el hidróxido de sodio, para producir oxalato de sodio. Industrialmente, las sales de oxalato se pueden producir mediante la oxidación de carbohidratos o glicoles utilizando ácido nítrico o aire en presencia de un catalizador . Otro método consiste en la tostación anaerobia de colas de cianuro seguida de lixiviación con persulfato y precipitación de ácido oxálico para obtener oxalato ferroso .
Análisis De Reacciones Químicas
El oxalato experimenta varias reacciones químicas, que incluyen:
Oxidación: El oxalato se puede oxidar a dióxido de carbono y agua. Por ejemplo, el permanganato de potasio en condiciones ácidas puede oxidar el oxalato a dióxido de carbono.
Reducción: El oxalato se puede reducir para formar ácido fórmico en ciertas condiciones.
Complejación: El oxalato actúa como ligando y forma compuestos de coordinación con iones metálicos, como el oxalato de hierro(III).
Aplicaciones Científicas De Investigación
El oxalato tiene numerosas aplicaciones en la investigación científica y la industria:
Química: El oxalato se utiliza como ligando en química de coordinación para formar complejos con iones metálicos.
Biología: En las plantas, el oxalato juega un papel en la regulación del calcio y la desintoxicación de metales pesados.
Medicina: El oxalato es un componente del fármaco anticancerígeno oxaliplatino, que se utiliza en quimioterapia.
Mecanismo De Acción
El oxalato ejerce sus efectos principalmente a través de su capacidad para unirse a iones metálicos. Por ejemplo, en el caso del oxaliplatino, el oxalato forma complejos con el platino, que luego interactúan con el ADN para inhibir el crecimiento de las células cancerosas . En los sistemas biológicos, el oxalato puede unirse al calcio para formar cristales insolubles de oxalato de calcio, que pueden acumularse en los tejidos y provocar afecciones como cálculos renales .
Comparación Con Compuestos Similares
El oxalato es similar a otros aniones dicarboxilato, como el malonato (C₃H₂O₄²⁻) y el succinato (C₄H₄O₄²⁻). El oxalato es único en su fuerte capacidad para formar precipitados insolubles con iones metálicos y su papel en los sistemas biológicos. A diferencia del malonato y el succinato, el oxalato se asocia más comúnmente con la formación de cálculos renales y su uso en quimioterapia .
Compuestos similares
- Malonato (C₃H₂O₄²⁻)
- Succinato (C₄H₄O₄²⁻)
- Fumarato (C₄H₂O₄²⁻)
- Tartarato (C₄H₄O₆²⁻)
Propiedades
Número CAS |
338-70-5 |
|---|---|
Fórmula molecular |
C2O4-2 |
Peso molecular |
88.02 g/mol |
Nombre IUPAC |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
Clave InChI |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
SMILES canónico |
C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

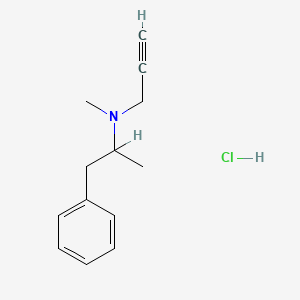
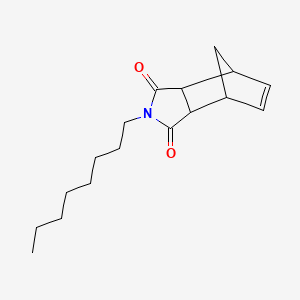
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
